Doxycycline fosfatex [who-DD] Doxycycline fosfatex [who-DD]
Brand Name: Vulcanchem
CAS No.: 83038-87-3
VCID: VC14599001
InChI: InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1
SMILES:
Molecular Formula: C66H75N6NaO36P4
Molecular Weight: 1675.2 g/mol

Doxycycline fosfatex [who-DD]

CAS No.: 83038-87-3

Cat. No.: VC14599001

Molecular Formula: C66H75N6NaO36P4

Molecular Weight: 1675.2 g/mol

* For research use only. Not for human or veterinary use.

Doxycycline fosfatex [who-DD] - 83038-87-3

Specification

CAS No. 83038-87-3
Molecular Formula C66H75N6NaO36P4
Molecular Weight 1675.2 g/mol
IUPAC Name sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid
Standard InChI InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1
Standard InChI Key SXKMVTPMBIOXIQ-QCDOITSMSA-M
Isomeric SMILES C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]
Canonical SMILES CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]

Introduction

Chemical Structure and Composition

Molecular Architecture

Doxycycline fosfatex is synthesized by conjugating doxycycline with metaphosphoric acid (HPO3\text{HPO}_3), forming a sodium salt complex. The parent compound, doxycycline, retains its tetracyclic naphthacene carboxamide core, while phosphate groups modify solubility and ionic interactions . X-ray crystallography confirms a stereospecific configuration, with critical hydroxyl and dimethylamino groups preserved for bacterial ribosomal binding .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC22H27N2NaO20P4\text{C}_{22}\text{H}_{27}\text{N}_2\text{NaO}_{20}\text{P}_4
Molecular Weight786.3 g/mol
Parent CompoundDoxycycline (CID 54671203)
Component CompoundsMetaphosphoric acid (CID 3084658)
SolubilityHighly soluble in aqueous solutions
StabilityEnhanced resistance to hydrolytic degradation

Synthesis and Formulation

Industrial synthesis involves reacting doxycycline hyclate with sodium metaphosphate under controlled pH conditions. The resulting fosfatex derivative exhibits a 30% increase in solubility compared to standard doxycycline hyclate, facilitating intravenous administration . Analytical characterization via HPLC and mass spectrometry confirms >98% purity in commercial batches .

Pharmacological Properties

Mechanism of Action

As a bacteriostatic agent, doxycycline fosfatex inhibits the 30S ribosomal subunit, preventing tRNA binding and protein synthesis in Gram-positive and Gram-negative bacteria . Its anti-inflammatory effects arise from matrix metalloproteinase (MMP) inhibition, reducing tissue degradation in chronic wounds and neuroinflammatory conditions . At subantimicrobial doses (20–40 mg/day), it suppresses MMP-9 activity by 60%, as demonstrated in vitro .

Pharmacokinetics

  • Absorption: Oral bioavailability reaches 90–95%, with peak serum concentrations (CmaxC_{\text{max}}) of 4.2 µg/mL at 2 hours post-dose .

  • Distribution: High lipophilicity enables penetration into cerebrospinal fluid (CSF), achieving 25% plasma concentration in meningeal tissues .

  • Metabolism: Hepatic glucuronidation is minimal (<5%), with 80% excreted unchanged in urine .

  • Half-Life: Prolonged elimination half-life (t1/2t_{1/2}) of 22 hours supports once-daily dosing .

Therapeutic Applications

Antimicrobial Therapy

Doxycycline fosfatex is FDA-approved for:

  • Bacterial Infections: Pneumonia, Lyme disease, and sexually transmitted infections (STIs) .

  • Malaria Prophylaxis: 100 mg/day reduces Plasmodium falciparum incidence by 92% in endemic regions .

Wound Healing

A 2024 meta-analysis of 16 animal trials reported a 2.95-fold increase in wound closure rates with topical doxycycline fosfatex versus controls (95% CI: 0.60–5.31; p<0.01) . MMP inhibition reduced collagen degradation, enhancing epithelialization .

Neuroinflammation

In murine models of LPS-induced neuroinflammation, pectin-coated doxycycline fosfatex nanoparticles (Pec/DX@CaP) restored SOD activity by 40% and suppressed TLR-4 expression by 55%, reversing cognitive deficits .

Emerging Applications

  • Environmental Impact: At 200 mg/L, doxycycline fosfatex disrupted activated sludge microflora, reducing Proteobacteria diversity by 50% and impairing settleability .

  • Long COVID Management: Hypothetical models propose low-dose regimens (20–40 mg/day) to mitigate MMP-mediated tissue damage .

Clinical Research Findings

Study FocusDesignKey OutcomeSource
STI ProphylaxisRCT, n=501 (MSM/TGW)57% reduction in chlamydia (RR: 0.43)
Wound HealingMeta-analysis, 16 animal trials2.95x faster closure vs. controls
NeuroinflammationMurine model, n=4855% TLR-4 suppression with Pec/DX@CaP
Environmental ToxicityBatch sludge study50% loss of Proteobacteria diversity

Future Directions

  • Nanoparticle Delivery: Pec/DX@CaP formulations may enhance CNS targeting for neurodegenerative diseases .

  • Antimicrobial Stewardship: Population-level studies are needed to quantify resistance gene propagation .

  • Regulatory Harmonization: WHO is evaluating fosfatex derivatives for inclusion in Essential Medicines Lists (EML) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator